2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The yield and properties of the final product can be influenced by various factors, including the choice of solvent, temperature, and reaction time .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be quite diverse, depending on the substituents present on the thiazole ring . For example, thiazole derivatives with a halogen substituent can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the thiazole ring . For example, the presence of electron-donating groups can increase the electron density on the thiazole ring, potentially enhancing its reactivity .Scientific Research Applications
Synthesis and Pharmacological Activity
A key application of compounds related to 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid is in the synthesis of pharmacologically active agents. One study describes the synthesis of thiosemicarbazides, triazoles, and Schiff bases starting from similar thiazolylcarbamoyl compounds, demonstrating their potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008). Another research synthesized benzothiophene derivatives from related compounds, showing significant anti-inflammatory and analgesic properties (Fakhr et al., 2009).
Anticancer Research
Compounds related to this compound have been explored in anticancer research. A study designed and synthesized benzamide derivatives starting from similar compounds, showing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antibacterial and Antimicrobial Applications
These compounds have also been investigated for their antibacterial and antimicrobial properties. One study synthesized thiazolidin-4-one derivatives with significant activity against both Gram-positive and Gram-negative bacteria (Hussein & Azeez, 2013). Another research effort synthesized thiadiazol-3-ium-5-thiolate derivatives from related compounds, showing antimicrobial activity against several microbes (Akbari et al., 2014).
Supramolecular Chemistry
The field of supramolecular chemistry has utilized these compounds in studying non-covalent interactions. Research on the formation of hydrogen-bonded sheets and chains in derivatives demonstrates the potential for understanding molecular-electronic structures (Portilla et al., 2007).
Crystallography and Material Sciences
In crystallography and material sciences, these compounds have been used to study salt and co-crystal formations. Research focusing on interactions with carboxylic acid derivatives has contributed to the understanding of supramolecular assemblies and crystal packing (Jin et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could be influenced by the environment, potentially affecting their action and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-10-15(11-6-3-2-4-7-11)19-18(27-10)20-16(22)12-8-5-9-13(21(25)26)14(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAORGRZJXVHQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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